molecular formula C5H5BrClN3 B1267582 5-Bromo-4-chloro-6-methylpyrimidin-2-amine CAS No. 6314-12-1

5-Bromo-4-chloro-6-methylpyrimidin-2-amine

Cat. No.: B1267582
CAS No.: 6314-12-1
M. Wt: 222.47 g/mol
InChI Key: HSYWUFCGTXDANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety information for this compound indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle this compound with appropriate safety measures.

Future Directions

As a research chemical, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine has potential applications in various fields, including life science, material science, and chemical synthesis . Its future directions would depend on the outcomes of ongoing and future research studies.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-6-methylpyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involving kinase activity. It has been shown to alter gene expression by modulating transcription factors and can impact cellular metabolism by affecting metabolic enzymes . These changes can lead to varied cellular responses, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound can also affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity can be influenced by its localization, as it needs to be in the right cellular environment to interact with its target biomolecules effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine typically involves the halogenation of 6-methylpyrimidin-2-amine. One common method includes the bromination and chlorination of 6-methylpyrimidin-2-amine using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-6-methylpyrimidin-2-amine is unique due to the combination of bromine, chlorine, and methyl groups on the pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-4-chloro-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYWUFCGTXDANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285001
Record name 5-bromo-4-chloro-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-12-1
Record name 6314-12-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-4-chloro-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of the 2-amino-4-chloro-6-methylpyrimidine (5.00 g, 34.8 mmol) in dichloromethane (240 mL) was added bromine (1.88 mL, 36.6 mmol). The resulting suspension was stirred at room temperature for 1.5 hours. The mixture was diluted with dichloromethane (1.3 L) and washed with saturated sodium bicarbonate (2×200 mL) and brine (200 mL), dried (MgSO4), filtered and concentrated to afford 5-bromo-4-chloro-6-methylpyrimidin-2-amine (7.5 g, 97%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Bromo-4-chloro-6-methylpyrimidin-2-amine exhibit its antibacterial activity? What is the significance of the -NH2 group in its structure?

A1: While the exact mechanism of action isn't fully elucidated in the research, this compound demonstrates promising antibacterial activity, specifically against the gram-negative bacterium E. coli . Molecular docking studies suggest that this compound interacts with E. coli primase, an enzyme crucial for DNA replication . The presence of the -NH2 group in its structure is highlighted as potentially significant for enhancing its antibacterial activity. This observation stems from the structure-activity relationship analysis, indicating that both this compound and 5-bromo-6-chloropyrimidine-2,4-diamine, both containing -NH2 groups, exhibit higher activity against E. coli compared to other tested derivatives. Further research is needed to confirm the precise mechanism and the role of the -NH2 group.

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